Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecane, 1,2,5,6,9,10-hexabromo- is typically synthesized through the bromination of cyclododecane. The reaction involves the addition of bromine to cyclododecane in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions on the cyclododecane ring .
Industrial Production Methods
In industrial settings, the production of Cyclododecane, 1,2,5,6,9,10-hexabromo- follows a similar bromination process but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclododecane, 1,2,5,6,9,10-hexabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Reduction Reactions: The bromine atoms can be reduced to form cyclododecane or partially brominated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products
Substitution: Formation of cyclododecane derivatives with different functional groups.
Reduction: Formation of cyclododecane or partially brominated cyclododecane.
Oxidation: Formation of oxidized cyclododecane derivatives.
Scientific Research Applications
Cyclododecane, 1,2,5,6,9,10-hexabromo- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants and other brominated compounds
Mechanism of Action
The mechanism of action of Cyclododecane, 1,2,5,6,9,10-hexabromo- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as halogen bonding and electron transfer, which can affect the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10R)-rel-: A stereoisomer with different spatial arrangement of bromine atoms.
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2R,5R,6S,9S,10R)-rel-: Another stereoisomer with a unique configuration.
Uniqueness
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of six bromine atoms also makes it a valuable compound for applications requiring high bromine content .
Properties
CAS No. |
678970-16-6 |
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Molecular Formula |
C12H18Br6 |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
(1S,2R,5S,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11+,12-/m0/s1 |
InChI Key |
DEIGXXQKDWULML-WUFAPUTGSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](CC[C@@H]([C@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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